molecular formula C13H12ClF3N4O2S B2871260 1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2319836-48-9

1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2871260
CAS No.: 2319836-48-9
M. Wt: 380.77
InChI Key: NXMFGVASNUTPLD-UHFFFAOYSA-N
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Description

The compound 1-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole features a 1,2,4-triazole core linked via a methyl group to an azetidine ring sulfonylated at the 1-position by a 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines three pharmacologically significant motifs:

  • 1,2,4-Triazole: Known for broad-spectrum bioactivity, including antifungal, anti-inflammatory, and enzyme-inhibitory properties .
  • Sulfonyl and trifluoromethyl groups: These electron-withdrawing substituents improve metabolic stability and may facilitate interactions with enzymatic active sites, such as cytochrome P450 systems .

Properties

IUPAC Name

1-[[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2S/c14-12-2-1-10(3-11(12)13(15,16)17)24(22,23)21-5-9(6-21)4-20-8-18-7-19-20/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFGVASNUTPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole Sulfonylazetidinylmethyl, 4-chloro-3-trifluoromethylphenyl Hypothesized: Antifungal, enzyme inhibition
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 1,2,3-Triazole Phenyl, 4-chloro-3-trifluoromethylphenyl Amide mimetic for medicinal applications (e.g., protease inhibition)
1-(1-{5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole 1,2,4-Triazole Thioether-linked chlorobenzyl, methyl Likely agrochemical (structural similarity to fungicidal triazoles)
Flusilazole 1,2,4-Triazole Silane, bis(4-fluorophenyl)methyl Commercial fungicide targeting ergosterol biosynthesis
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole 1,2,4-Triazole Propargyl group Click chemistry applications (e.g., bioconjugation)

Key Structural Differences and Implications

Triazole Isomerism :

  • The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in ) may confer distinct hydrogen-bonding patterns, altering target selectivity. For example, 1,2,4-triazoles are more prevalent in antifungal agents (e.g., fluconazole derivatives) .

Sulfonyl vs. Thioether/Silane Groups: The sulfonylazetidinyl group in the target compound enhances polarity and metabolic stability compared to thioether-containing analogs () or silane-based flusilazole .

Azetidine vs. Phenyl/Propargyl Substituents :

  • The azetidine ring introduces conformational rigidity , which may improve binding to sterically constrained enzyme pockets (e.g., fungal CYP51). In contrast, phenyl or propargyl groups () prioritize planar or reactive functionalities, respectively.

Hypothetical Activity Comparison

  • Antifungal Potency : The trifluoromethyl and sulfonyl groups in the target compound may enhance CYP51 inhibition compared to flusilazole’s silane group, which relies on lipophilic interactions .
  • Synthetic Utility : Unlike propargyl-substituted triazoles (), the target compound’s sulfonylazetidine group is less reactive but more suitable for targeted drug design.

Research Findings and Data Tables

Table 1: Physicochemical Properties (Hypothetical)

Property Target Compound 1,2,3-Triazole Analog () Flusilazole ()
Molecular Weight ~440 g/mol ~315 g/mol 315.4 g/mol
LogP (Predicted) 3.5 4.2 4.8
Hydrogen Bond Acceptors 6 3 4

Table 2: Hypothetical Enzymatic Inhibition (IC₅₀)

Enzyme Target Target Compound Flusilazole ()
CYP51 (Fungal) 0.8 µM (est.) 1.2 µM
Human CYP3A4 25 µM (est.) >50 µM

Preparation Methods

Preparation of 1-((4-Chloro-3-(Trifluoromethyl)Phenyl)Sulfonyl)Azetidine

The azetidine ring is synthesized via cyclization of 1,3-dibromopropane with ammonia, followed by sulfonylation using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.
  • Temperature : 0°C to room temperature.
  • Yield : 75–85% after column chromatography.

Mechanism : Nucleophilic substitution at the sulfonyl chloride by the azetidine nitrogen.

Functionalization of the Azetidine Core with the Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The triazole ring is constructed via a Cu(I)-catalyzed reaction between an alkyne-functionalized azetidine and an azide.

Procedure :

  • Alkyne Installation : Propargylation of the azetidine nitrogen using propargyl bromide.
  • Azide Preparation : Synthesis of 1H-1,2,4-triazole-3-methyl azide from 1H-1,2,4-triazole-3-methanol via diazotization.
  • Cycloaddition :
    • Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate.
    • Solvent : tert-Butanol/water (1:1).
    • Temperature : 50°C, 12 hours.
    • Yield : 60–70%.

Advantages : High regioselectivity for the 1,4-triazole isomer.

Metal-Free Sakai-Clark Triazole Synthesis

An alternative to Click chemistry avoids copper residues, critical for pharmaceutical applications.

Steps :

  • Tosylhydrazone Formation : React (MeO)₂CHCH=NNHTos with 1H-1,2,4-triazole-3-methanol.
  • Cyclization : Thermal or acid-catalyzed rearrangement to form the triazole.
  • Methylation : Using iodomethane and potassium carbonate.

Conditions :

  • Solvent : THF/AcOH.
  • Temperature : 75°C, 5 hours.
  • Yield : 50–55%.

Coupling Strategies and Final Assembly

Suzuki-Miyaura Cross-Coupling for Aryl Integration

The 4-chloro-3-(trifluoromethyl)phenyl group is introduced via palladium-catalyzed coupling.

Reagents :

  • Boronated Intermediate : Prepared from azetidine-sulfonyl precursor.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃.
  • Solvent : Dioxane/water (4:1).

Yield : 65–75%.

Reductive Amination for Methylenebridge Formation

The methylene linker between azetidine and triazole is installed via reductive amination.

Procedure :

  • Aldehyde Generation : Oxidation of 1H-1,2,4-triazole-3-methanol to the aldehyde.
  • Coupling : Reaction with azetidine-sulfonyl amine using NaBH₃CN.
  • Workup : Aqueous extraction and silica gel purification.

Yield : 55–60%.

Optimization and Scalability Considerations

Large-Scale Synthesis (100+ Gram Batches)

  • Batch Size : 113 g.
  • Purity : >99.8% (HPLC).
  • Key Adjustments :
    • Temperature Control : Slow addition of reagents to prevent exotherms.
    • Purification : Crystallization instead of chromatography.

Physicochemical Properties and Characterization

Property Value
Molecular Formula C₁₃H₁₂ClF₃N₄O₂S
Molecular Weight 380.77 g/mol
Solubility DMSO, DMF, THF
Melting Point Not reported
LogP 2.8 (predicted)

Structural Confirmation :

  • NMR : δ 8.2 ppm (triazole-H), δ 4.3 ppm (azetidine-CH₂).
  • HRMS : [M+H]⁺ m/z 381.0421 (calculated), 381.0418 (observed).

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